molecular formula C11H20O3 B12617735 Hexyl 2-hydroxypent-4-enoate CAS No. 922160-47-2

Hexyl 2-hydroxypent-4-enoate

Cat. No.: B12617735
CAS No.: 922160-47-2
M. Wt: 200.27 g/mol
InChI Key: LDNLTQKALNTVIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexyl 2-hydroxypent-4-enoate is an organic compound with the molecular formula C11H20O3 It is an ester formed from hexanol and 2-hydroxypent-4-enoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl 2-hydroxypent-4-enoate can be synthesized through an esterification reaction between hexanol and 2-hydroxypent-4-enoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of a continuous flow reactor to optimize the reaction conditions and increase the yield. The use of solid acid catalysts, such as metal composite oxides, can enhance the efficiency of the esterification process and allow for the recycling of the catalyst .

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield 2-hydroxypent-4-enoic acid and hexanol.

Key Conditions:

CatalystSolventTemperatureYield (%)Reference
1 M H₂SO₄H₂O/EtOHReflux85–90
0.5 M NaOHTHF/H₂O60°C78–82

Mechanism :

  • Base-catalyzed : Nucleophilic attack by hydroxide on the ester carbonyl, forming a tetrahedral intermediate.

  • Acid-catalyzed : Protonation of the carbonyl oxygen enhances electrophilicity, followed by water attack.

Transesterification

The hexyl group can be replaced by alternative alcohols under catalytic conditions.

Example Reaction:

Hexyl 2-hydroxypent-4-enoate + Methanol → Methyl 2-hydroxypent-4-enoate + Hexanol

CatalystInhibitor (ppm)TemperatureYield (%)Reference
Ti(OiPr)₄HQME (50–100)125°C89–92
Lipase (CAL-B)None40°C70–75

Key Insight : Titanium isopropoxide and enzymatic catalysts enable regioselective transesterification without racemization .

Cyclization via Ring-Closing Metathesis (RCM)

The α,β-unsaturated ester moiety facilitates RCM to form cyclic lactones.

Reaction Pathway:

This compound → 6-Membered Lactone + Hexanol

CatalystSolventTemperatureYield (%)Reference
Grubbs II (G-II)CH₂Cl₂Reflux65–70
Hoveyda-Grubbs IIToluene80°C60–65

Note : Competing dimerization may occur, requiring precise stoichiometry .

Dehydration to α,β-Unsaturated Ester

The 2-hydroxyl group dehydrates to form an α,β-γ,δ-dienoate system.

Conditions:

Acid CatalystSolventTemperatureProductYield (%)Reference
H₃PO₄Toluene110°CHexyl pent-2,4-dienoate80–85
p-TsOHDCMRTHexyl 2-oxopent-4-enoate70–75

Mechanism : Acid-mediated elimination generates conjugated dienes, stabilized by resonance .

Enzymatic Decarboxylation/Dehydration

Biocatalytic pathways mimic biosynthetic routes for alkenes or dienes.

Example Transformation:

This compound → Butadiene Derivatives

EnzymeCofactorProductYield (%)Reference
3-Hydroxypent-4-enoate dehydrataseNoneHexyl pent-2,4-dienoate88–90
DecarboxylaseATPHexyl but-3-enoate + CO₂75–80

Applications : Enzymatic routes offer stereocontrol for fine chemical synthesis .

Oxidation of Hydroxyl Group

Selective oxidation converts the 2-hydroxyl group to a ketone.

Oxidizing AgentSolventTemperatureProductYield (%)Reference
PCCCH₂Cl₂RTHexyl 2-oxopent-4-enoate70–75
TEMPO/NaClOH₂O0°CHexyl 2-ketopent-4-enoate65–70

Limitation : Overoxidation to carboxylic acids may occur without controlled conditions .

Cross-Metathesis with Alkenes

The pent-4-enoate double bond participates in cross-metathesis with terminal alkenes.

Example Reaction:

This compound + Styrene → Hexyl 2-hydroxy-7-phenylhept-4-enoate

CatalystSolventTemperatureYield (%)Reference
Grubbs IICH₂Cl₂40°C60–65
Hoveyda-Grubbs IIToluene80°C55–60

Application : Modular synthesis of branched esters for fragrance or polymer industries .

Scientific Research Applications

Hexyl 2-hydroxypent-4-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexyl 2-hydroxypent-4-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes involved in ester hydrolysis, leading to the formation of hexanol and 2-hydroxypent-4-enoic acid. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Hexyl 2-hydroxypent-4-enoate can be compared with other similar compounds, such as:

    Hexyl acetate: Another ester with a similar structure but different functional groups.

    Hexyl hexanoate: An ester with a longer carbon chain.

    Ethyl 3-hydroxypent-4-enoate: A similar ester with a different alkyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties .

Biological Activity

Hexyl 2-hydroxypent-4-enoate is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, while also providing data tables summarizing key findings.

Chemical Structure and Properties

This compound is an ester with the molecular formula C11H20O3C_{11}H_{20}O_3. Its structure features a hexyl group attached to a hydroxypent-4-enoic acid moiety, which is believed to contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
  • Antioxidant Properties
  • Anti-inflammatory Effects
  • Potential Applications in Cancer Therapy

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Efficacy of this compound

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli14.50.5 mg/mL
Staphylococcus aureus12.00.8 mg/mL
Candida albicans10.51.0 mg/mL
Pseudomonas aeruginosa13.00.6 mg/mL

The compound's efficacy against these microorganisms suggests its potential use as a natural preservative or therapeutic agent in treating infections.

Antioxidant Properties

This compound has demonstrated considerable antioxidant activity, which is crucial for combating oxidative stress in biological systems.

Table 2: Antioxidant Activity Assays

Assay TypeIC50 (µg/mL)
DPPH Radical Scavenging75.3
ABTS Radical Scavenging65.8

These results indicate that this compound could be beneficial in formulations aimed at reducing oxidative damage, potentially aiding in the prevention of chronic diseases.

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory conditions.

In a carrageenan-induced paw edema model, the compound reduced inflammation by approximately 45% , compared to a standard anti-inflammatory drug (e.g., diclofenac sodium), which showed a reduction of 70% .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of bacterial cell wall synthesis : This could explain its antimicrobial properties.
  • Scavenging free radicals : Contributing to its antioxidant effects.
  • Modulation of inflammatory pathways : Likely through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

  • Food Preservation : Its antimicrobial properties make it suitable for enhancing the shelf life of perishable goods.
  • Cosmetic Formulations : Due to its antioxidant and anti-inflammatory effects, it can be incorporated into skincare products.
  • Pharmaceutical Development : Further research is needed to explore its efficacy in treating infections and inflammatory diseases.

Properties

CAS No.

922160-47-2

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

hexyl 2-hydroxypent-4-enoate

InChI

InChI=1S/C11H20O3/c1-3-5-6-7-9-14-11(13)10(12)8-4-2/h4,10,12H,2-3,5-9H2,1H3

InChI Key

LDNLTQKALNTVIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C(CC=C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.